1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one
CAS No.:
Cat. No.: VC18856965
Molecular Formula: C11H11ClO4
Molecular Weight: 242.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClO4 |
|---|---|
| Molecular Weight | 242.65 g/mol |
| IUPAC Name | 2-[2-(3-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C11H11ClO4/c12-6-8(13)5-7-3-1-2-4-9(7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16) |
| Standard InChI Key | YYCYMAFNYGWBNH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)CCl)C(C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Functional Groups
The molecular formula of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one is C₁₁H₁₁ClO₄, with a molecular weight of 242.65 g/mol. Key functional groups include:
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Ketone (C=O): Located at the second carbon of the propane chain.
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Carboxylic acid (-COOH) and hydroxyl (-OH): Part of the carboxy(hydroxy)methyl substituent on the phenyl ring.
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Chlorine atom: Attached to the third carbon of the propane chain.
The ortho substitution pattern on the phenyl ring introduces steric hindrance, potentially influencing reactivity in electrophilic substitution reactions .
Spectral Data
Hypothetical spectral signatures, inferred from analogous compounds, include:
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¹H NMR (CDCl₃):
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δ 7.25–7.91 (m, aromatic protons),
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δ 4.50–4.70 (s, -OH and -COOH, exchangeable),
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δ 3.40–3.60 (m, -CH₂Cl),
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δ 2.80–3.00 (q, ketone-adjacent CH₂).
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IR (cm⁻¹):
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1700–1750 (C=O stretch, ketone and carboxylic acid),
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2500–3300 (broad, -OH and -COOH).
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Synthesis and Industrial Production
Proposed Synthetic Routes
While no direct synthesis protocols for this compound are documented, plausible pathways include:
Friedel-Crafts Acylation
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Starting material: 2-(Carboxy(hydroxy)methyl)benzene.
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Acylation: Reaction with chloroacetyl chloride in the presence of AlCl₃ to introduce the 3-chloropropan-2-one moiety.
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Workup: Acidic hydrolysis to yield the final product.
Oxidation of Alcohol Intermediates
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Chlorination: 3-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-ol treated with an oxidizing agent (e.g., KMnO₄) to form the ketone .
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Carboxylic acid formation: Subsequent oxidation of the hydroxymethyl group to a carboxylic acid.
Industrial Optimization
Key parameters for scaling production:
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Catalyst selection: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
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Solvent systems: Polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
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Temperature control: Maintain below 100°C to prevent decarboxylation .
Chemical Reactivity and Mechanisms
Nucleophilic Attacks
The ketone group undergoes nucleophilic addition reactions with:
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Grignard reagents: Forming tertiary alcohols.
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Hydrazine: Producing hydrazones for further cyclization.
Electrophilic Substitution
The ortho-substituted phenyl ring participates in electrophilic substitutions (e.g., nitration, sulfonation), though steric hindrance may limit reactivity compared to para-substituted analogs.
Acid-Base Reactions
The carboxylic acid group can:
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Form salts with bases (e.g., NaOH → sodium carboxylate).
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Undergo esterification with alcohols under acidic conditions .
Applications in Scientific Research
Pharmaceutical Intermediate
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Anticancer agents: Chlorinated ketones are precursors for kinase inhibitors.
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Antibiotics: Functional groups enable conjugation with β-lactam scaffolds.
Material Science
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